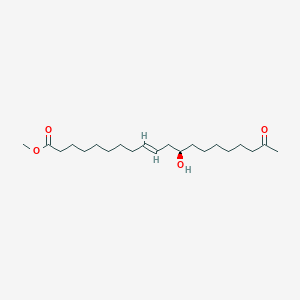
(R)-Methyl 12-hydroxy-19-oxoicos-9-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. This compound is a derivative of ricinoleic acid and is characterized by the presence of an ester and an acetoxy group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Octadecenoic acid, 12-(acetyloxy)-, methyl ester, (9Z,12R)- typically involves the esterification of ricinoleic acid with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete esterification .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors where ricinoleic acid is reacted with methanol under controlled temperature and pressure conditions. The product is then purified through distillation or other separation techniques to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions
9-Octadecenoic acid, 12-(acetyloxy)-, methyl ester, (9Z,12R)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The acetoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Alcohols.
Substitution: Various substituted esters or acids.
Scientific Research Applications
9-Octadecenoic acid, 12-(acetyloxy)-, methyl ester, (9Z,12R)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other complex molecules.
Biology: Studied for its potential biological activities and interactions with biological membranes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of surfactants, lubricants, and plasticizers.
Mechanism of Action
The mechanism of action of 9-Octadecenoic acid, 12-(acetyloxy)-, methyl ester, (9Z,12R)- involves its interaction with biological membranes and enzymes. The ester and acetoxy groups play a crucial role in its activity, influencing its solubility and reactivity. The compound can modulate membrane fluidity and interact with specific enzymes, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
9-Octadecenoic acid, 12-hydroxy-, methyl ester, (9Z,12R)-: Similar structure but with a hydroxyl group instead of an acetoxy group.
9-Octadecenoic acid (Z)-, methyl ester: Lacks the acetoxy group, making it less reactive in certain chemical reactions.
Uniqueness
9-Octadecenoic acid, 12-(acetyloxy)-, methyl ester, (9Z,12R)- is unique due to the presence of both an ester and an acetoxy group, which confer distinct chemical and biological properties. This dual functionality allows it to participate in a wider range of chemical reactions and biological interactions compared to its similar compounds .
Properties
Molecular Formula |
C21H38O4 |
|---|---|
Molecular Weight |
354.5 g/mol |
IUPAC Name |
methyl (E,12R)-12-hydroxy-19-oxoicos-9-enoate |
InChI |
InChI=1S/C21H38O4/c1-19(22)15-11-9-10-13-17-20(23)16-12-7-5-3-4-6-8-14-18-21(24)25-2/h7,12,20,23H,3-6,8-11,13-18H2,1-2H3/b12-7+/t20-/m0/s1 |
InChI Key |
OLKMRPQUJXQEQI-BESKYLIDSA-N |
Isomeric SMILES |
CC(=O)CCCCCC[C@H](C/C=C/CCCCCCCC(=O)OC)O |
Canonical SMILES |
CC(=O)CCCCCCC(CC=CCCCCCCCC(=O)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















